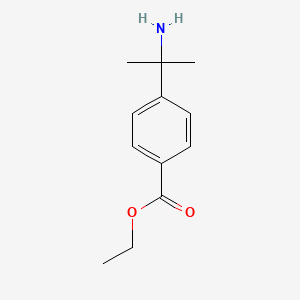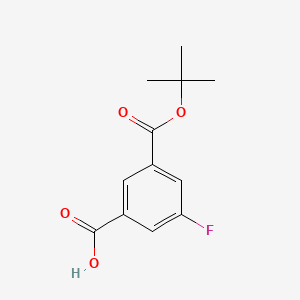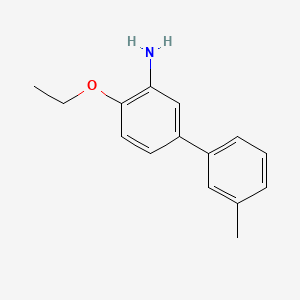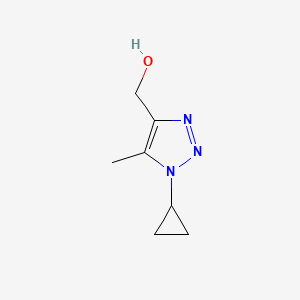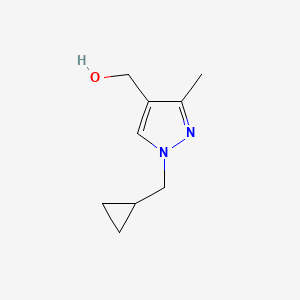
1-(cyclopropylmethyl)-3-methyl-1H-Pyrazole-4-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(Cyclopropylmethyl)-3-methyl-1H-pyrazol-4-yl]methanol: is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-4-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethyl hydrazine with 3-methyl-1H-pyrazole-4-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out in an inert solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the choice of solvents and catalysts can be optimized to reduce costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
[1-(Cyclopropylmethyl)-3-methyl-1H-pyrazol-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields the corresponding ketone, while reduction can produce the corresponding alcohol or amine.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for further investigation in the development of new therapeutic agents.
Medicine
In medicinal chemistry, [1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-4-yl]methanol is explored for its potential pharmacological activities. It may act as an inhibitor or modulator of specific enzymes or receptors, contributing to the development of new drugs for various diseases .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mecanismo De Acción
The mechanism of action of [1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-4-yl]methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
[1-(Cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanol: Similar in structure but contains a triazole ring instead of a pyrazole ring.
Cyclopropanemethanol: Contains a cyclopropyl group but lacks the pyrazole ring.
1-(Cyclopropylmethyl)-α-methyl-1H-indole-3-methanol: Contains an indole ring instead of a pyrazole ring.
Uniqueness
The uniqueness of [1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-4-yl]methanol lies in its combination of a cyclopropylmethyl group and a pyrazole ring This structural feature imparts specific chemical and biological properties that differentiate it from other similar compounds
Propiedades
Fórmula molecular |
C9H14N2O |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
[1-(cyclopropylmethyl)-3-methylpyrazol-4-yl]methanol |
InChI |
InChI=1S/C9H14N2O/c1-7-9(6-12)5-11(10-7)4-8-2-3-8/h5,8,12H,2-4,6H2,1H3 |
Clave InChI |
JHXLXDCASAHMOE-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=C1CO)CC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


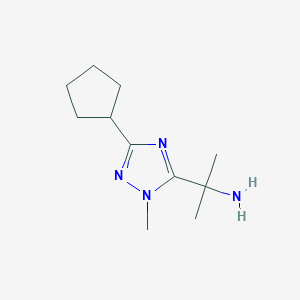
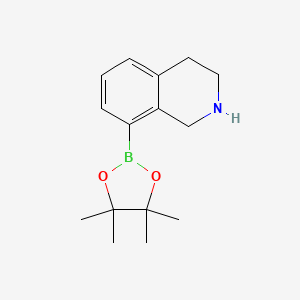
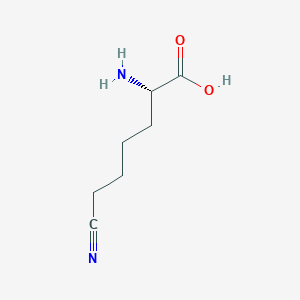
![Ethyl 3-[(cyclopropylmethyl)amino]-2,2-difluoropropanoate](/img/structure/B13628136.png)


![3-bromo-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazole](/img/structure/B13628151.png)

